N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine
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Overview
Description
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylpyrimidin-4-amine with furan-2-carbaldehyde. This reaction can be carried out under microwave-assisted conditions to improve yield and reduce reaction time. The reaction is usually performed in the presence of a suitable catalyst and solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often utilize automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its neurochemical properties and potential as a monoamine oxidase inhibitor.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal chelation properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine is unique due to its dual heterocyclic structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-6-11(14-9(2)13-8)12-7-10-4-3-5-15-10/h3-6H,7H2,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMSHQGHJLLIOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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